molecular formula C8H6FNO2 B14861373 6-Acetyl-4-fluoropyridine-2-carbaldehyde

6-Acetyl-4-fluoropyridine-2-carbaldehyde

Cat. No.: B14861373
M. Wt: 167.14 g/mol
InChI Key: WXBGFOYQQRZWRD-UHFFFAOYSA-N
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Description

6-Acetyl-4-fluoropyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a carbaldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-Acetyl-4-fluoropyridine-2-carbaldehyde, involves several methods. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using nitrous acid and hydrofluoric acid . Another method is the Umemoto reaction, which uses a fluorinating agent to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-fluoropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can affect the compound’s binding affinity to enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-fluoropyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetyl and carbaldehyde groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

6-acetyl-4-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C8H6FNO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3

InChI Key

WXBGFOYQQRZWRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)F

Origin of Product

United States

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